molecular formula C9H9BrO2 B1631332 Methyl 2-bromo-6-methylbenzoate CAS No. 99548-56-8

Methyl 2-bromo-6-methylbenzoate

Katalognummer: B1631332
CAS-Nummer: 99548-56-8
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: DDJSNWUTQDNGIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-6-methylbenzoate (CAS: 99548-56-8) is an aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. It features a bromine substituent at the 2-position and a methyl group at the 6-position of the benzoate ring, making it a versatile intermediate in organic synthesis, particularly in Suzuki coupling reactions or nucleophilic substitutions due to the reactivity of the bromine atom .

The compound is typically a liquid at room temperature, with commercial availability in purities ranging from 95% to 98% . Suppliers such as CymitQuimica and Kanto Reagents offer varying quantities (1 g to 500 g) at prices spanning €20.00 to €1,891.00, depending on scale and purity . Safety data highlight its hazards: it is harmful if inhaled, ingested, or in contact with skin, with precautionary measures including the use of protective gloves and eyewear (GHS hazard codes: H302, H315, H319, H332, H335) .

Biologische Aktivität

Methyl 2-bromo-6-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

This compound has the molecular formula C₉H₉BrO₂ and a molecular weight of 227.07 g/mol. It features a bromo substituent at the second position and a methyl group at the sixth position of the benzoate ring, which contributes to its unique reactivity profile.

PropertyValue
Molecular FormulaC₉H₉BrO₂
Molecular Weight227.07 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Research indicates that halogenated compounds, including this compound, exhibit significant biological activity. The compound's analogues have been studied for their potential as enzyme inhibitors, particularly against benzoylformate decarboxylase. The bromo analogue serves as a competitive inhibitor, which can be valuable in drug discovery and development .

Applications in Medicinal Chemistry

This compound is used as an intermediate in the synthesis of various pharmaceutical agents. It plays a crucial role in developing anti-inflammatory and analgesic drugs . The compound's unique structure allows for modifications that enhance its therapeutic efficacy.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound acts as a competitive inhibitor of benzoylformate decarboxylase, which is involved in important metabolic pathways. This inhibition could lead to potential therapeutic applications in metabolic disorders.
  • Synthesis of Prostaglandins : The compound has been utilized in synthesizing prostaglandins and other biologically active molecules, showcasing its versatility in organic synthesis .
  • Antitumor Agents : Research has indicated that derivatives of this compound can exhibit antitumor properties, making it a candidate for further investigation in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

Methyl 2-bromo-6-methylbenzoate serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its bromine atom allows for further reactions that can modify biological activity. Notably, it is utilized in the synthesis of:

  • Anti-inflammatory agents : Compounds derived from this compound have shown promise in reducing inflammation.
  • Antitumor agents : Research indicates that derivatives of this compound can act as potential anticancer drugs by inhibiting tumor growth through various mechanisms.

Case Study : A study demonstrated that this compound is involved in synthesizing prostaglandins, which are crucial for various physiological functions and are targeted in many therapeutic areas, including pain relief and inflammation management .

Organic Synthesis

In organic chemistry, this compound is employed to create complex molecules. Its reactivity allows chemists to develop new compounds with desired biological activities.

Key Reactions :

  • Nucleophilic substitutions : The bromine atom can be replaced by various nucleophiles, leading to a wide array of derivatives.
  • Formation of heterocycles : It can serve as a precursor for synthesizing heterocyclic compounds, which are essential in medicinal chemistry.

Agrochemical Development

This compound is also explored in agrochemical formulations. Its derivatives are investigated for their potential as herbicides and pesticides.

Applications :

  • Herbicide formulations : Compounds derived from this compound have been tested for their effectiveness in controlling unwanted plant growth.
  • Pesticide development : Research is ongoing to evaluate its efficacy against various pests, contributing to sustainable agricultural practices.

Material Science

This compound finds applications in material science, particularly in the development of specialty polymers and materials. The incorporation of brominated compounds can enhance properties such as:

  • Thermal stability
  • Chemical resistance

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatographic techniques. It aids in the analysis and quantification of similar compounds within complex mixtures, ensuring accurate results.

Data Tables

Application AreaSpecific UsesExamples/Notes
PharmaceuticalsSynthesis of anti-inflammatory drugsProstaglandins synthesis
Synthesis of antitumor agentsPotential anticancer compounds
Organic SynthesisNucleophilic substitutionsFormation of diverse derivatives
Heterocyclic compound synthesisKey precursor for medicinal chemistry
AgrochemicalsHerbicide formulationsTested for effectiveness against weeds
Pesticide developmentOngoing research on pest control
Material ScienceDevelopment of specialty polymersEnhances thermal stability and resistance
Analytical ChemistryStandard in chromatographic techniquesUsed for accurate analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-bromo-6-methylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is typically synthesized via esterification of 2-bromo-6-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Optimization includes refluxing at 60–80°C with excess methanol to shift equilibrium. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Characterization by melting point and NMR ensures product integrity. Contamination by positional isomers (e.g., 3-bromo derivatives) must be ruled out via comparative spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

  • Methodological Answer:

  • ¹H/¹³C NMR: The methyl ester group appears as a singlet (~δ 3.8–4.0 ppm). Bromine’s electron-withdrawing effect deshields adjacent aromatic protons, splitting patterns reflecting substituent positions.
  • IR: Ester C=O stretch (~1720 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 229.07 (C₉H₉BrO₂) and fragment ions (e.g., loss of –OCH₃) validate the structure.
  • Pitfalls: Overlapping signals in crowded aromatic regions require 2D NMR (COSY, HSQC) for resolution .

Q. How should researchers ensure compound stability during storage and handling?

  • Methodological Answer: Store at 0–6°C in amber glass under inert gas (N₂/Ar) to prevent photolytic debromination and hydrolysis. Use PTFE-lined caps to avoid leaching. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) before experiments. Decomposition products (e.g., free acid) are identifiable by GC-MS .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve ambiguities in molecular geometry?

  • Methodological Answer: SHELXT ( ) automates space-group determination from single-crystal data. Refinement in SHELXL ( ) models anisotropic displacement parameters and validates bond lengths/angles against DFT-predicted values (e.g., B3LYP/6-311++G**). For disordered bromine positions, use PART instructions and restraints. WinGX ( ) visualizes thermal ellipsoids to assess positional certainty. Discrepancies between crystallographic and computational data may indicate crystal packing effects .

Q. What strategies address contradictions between DFT-predicted and experimental NMR chemical shifts?

  • Methodological Answer: Perform Gauge-Including Atomic Orbital (GIAO) calculations at the B3LYP/cc-pVTZ level ( ) with solvent effects modeled via PCM. Compare experimental shifts with Boltzmann-averaged conformational ensembles. Deviations >1 ppm suggest unaccounted solvent interactions or dynamic effects (e.g., rotational barriers). Cross-validate with NOESY to confirm dominant conformers .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what methodological adjustments optimize yields?

  • Methodological Answer: The bromine’s electrophilicity enables Suzuki-Miyaura coupling. Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) in THF/H₂O at 80°C. Use Cs₂CO₃ as a base to enhance transmetalation. Monitor by TLC (UV/ceric ammonium molybdate staining). Competing hydrolysis of the ester can be mitigated by anhydrous conditions. Isolate biaryl products via flash chromatography and confirm by HRMS .

Q. What challenges arise in using this compound as a precursor in natural product synthesis, and how are they addressed?

  • Methodological Answer: Challenges include regioselectivity in further functionalization (e.g., Friedel-Crafts acylation). Use directing groups (e.g., –NO₂) or protective strategies (silylation of –COOCH₃). For example, silyl-protected intermediates ( ) enable selective bromine-lithium exchange. Monitor intermediates by LC-MS and optimize stoichiometry to suppress dimerization .

Q. How can researchers analyze and reconcile discrepancies in kinetic vs. thermodynamic reaction pathways?

  • Methodological Answer: Perform time-dependent NMR or in situ IR to track intermediate formation. Computational studies ( ) identify transition states (IRC analysis) and activation energies. For example, competing ester hydrolysis vs. nucleophilic aromatic substitution requires pH control (buffered conditions) and temperature modulation. Compare Arrhenius plots to dominant pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-bromo-6-methylbenzoate belongs to a family of substituted benzoate esters. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Table 1: Key Structural and Commercial Differences

Compound Name CAS Number Molecular Formula Substituent Positions Similarity Index* Purity (%) Price (5 g) Key Suppliers
This compound 99548-56-8 C₉H₉BrO₂ Br (2), CH₃ (6) 1.00 93–98 €43–JPY 13,000 CymitQuimica, Kanto
Ethyl 2-bromo-6-methylbenzoate 1243389-08-3 C₁₀H₁₁BrO₂ Br (2), CH₃ (6), ester: ethyl 0.96 N/A Discontinued Limited availability
Methyl 6-bromo-2,3-dimethylbenzoate 5613-30-9 C₁₀H₁₁BrO₂ Br (6), CH₃ (2,3) 1.00 >95 JPY 10,000 Kanto
Methyl 3-bromo-2-formylbenzoate 1287277-22-8 C₉H₇BrO₃ Br (3), CHO (2) 0.98 N/A Not commercial Research-use only

*Similarity index based on Tanimoto coefficient (1.00 = identical molecular formula; 0.96–0.98 = structural variations) .

Functional and Reactivity Differences

Methyl vs. Ethyl Esters: Ethyl 2-bromo-6-methylbenzoate (similarity 0.96) shares the same substitution pattern but has an ethyl ester group. This modification increases molecular weight (243.12 g/mol vs. 229.07 g/mol) and may alter solubility in polar solvents.

Positional Isomerism: Methyl 6-bromo-2,3-dimethylbenzoate (CAS 5613-30-9) has bromine at position 6 and methyl groups at 2 and 3.

Functional Group Variation :

  • Methyl 3-bromo-2-formylbenzoate (CAS 1287277-22-8) replaces the methyl group with a formyl (CHO) substituent. This enhances electrophilicity, making it more reactive in condensation reactions but less stable under basic conditions .

Research and Application Context

  • Pharmaceutical intermediates : Ethyl esters are used in prodrug synthesis.
  • Material science : Brominated benzoates serve as precursors for liquid crystals or polymers .

Vorbereitungsmethoden

Direct Bromination of Methyl 2-Methylbenzoate

Reaction Mechanism and Conditions

This two-step protocol begins with the bromination of methyl 2-methylbenzoate using sulfoxide chloride (SOCl₂) and methanol (MeOH), followed by a second bromination at the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).

Step 1: Bromination of the Aromatic Ring
Methyl 2-methylbenzoate (40 g, 186 mmol) is dissolved in SOCl₂ (54.3 mL, 744 mmol) and heated to 80°C for 3 hours. The mixture is quenched with MeOH (200 mL) under ice-cooling, yielding methyl 2-bromo-6-methylbenzoate after extraction and drying.

Step 2: Side-Chain Bromination
The intermediate (2.50 g, 9.05 mmol) undergoes radical bromination with NBS (1.93 g, 10.86 mmol) and AIBN (0.669 g, 4.07 mmol) in carbon tetrachloride (CCl₄) under reflux. Purification via silica column chromatography (petroleum ether/ethyl acetate = 200:1) affords the final product as a white solid (1.62 g, 50% yield).

Optimization Insights

  • Solvent Choice : CCl₄’s high boiling point (76.7°C) facilitates reflux conditions for radical initiation.
  • Catalyst Loading : AIBN at 45 mol% ensures efficient radical generation without over-bromination.
  • Yield Limitations : Competing dibromination at adjacent positions reduces monobrominated product yield.

Light-Assisted Regioselective Bromination

Patent Methodology (US20030236431A1)

This approach emphasizes regioselectivity using sodium bromate (NaBrO₃) and hydrobromic acid (HBr) under visible light (200–750 nm).

Procedure :

  • Bromination of 2,6-Dimethylbenzoic Acid :
    • 2,6-Dimethylbenzoic acid is dissolved in methylene chloride (CH₂Cl₂) and mixed with NaBrO₃ (3:1 molar ratio).
    • HBr is added at 5°C under light irradiation, inducing crystallization of 2-bromomethyl-6-methylbenzoic acid.
  • Esterification :
    • The acid (6 g, 0.026 mol) is treated with thionyl chloride (SOCl₂, 3.8 mL, 0.052 mol) and DMF in CH₂Cl₂.
    • Quenching with methanol yields this compound.

Key Advantages :

  • Light-Driven Selectivity : Irradiation suppresses polybromination, achieving >90% monobromination.
  • Crystallization Isolation : Product precipitates directly, simplifying purification.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 2.55 (s, CH₃–Ar), 4.74 (s, CH₂Br), 7.3 (m, Ar-H).
  • IR (KBr) : 1690 cm⁻¹ (C=O), 2800–2900 cm⁻¹ (O–H).

Comparative Analysis of Synthetic Routes

Parameter Direct Bromination Light-Assisted
Starting Material Methyl 2-methylbenzoate 2,6-Dimethylbenzoic acid
Bromination Agent NBS NaBrO₃/HBr
Catalyst AIBN Light (200–750 nm)
Yield 50% 70–85%
Purification Column Chromatography Crystallization
Scalability Moderate High

Critical Observations :

  • The light-assisted method offers superior yield and scalability due to in-situ crystallization.
  • Radical bromination (Method 1) requires hazardous CCl₄, complicating industrial adoption.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Method 1 : Lower capital cost but higher operational expenses due to chromatography.
  • Method 2 : Higher initial investment in photoreactors offset by reduced purification needs.

Eigenschaften

IUPAC Name

methyl 2-bromo-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJSNWUTQDNGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468677
Record name Methyl 2-bromo-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99548-56-8
Record name Methyl 2-bromo-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-6-methylbenzoic acid (5.02 g) and methyl iodide (2.9 mL) in N,N′-dimethylformamide (30 mL) was added powdered potassium hydrogen carbonate (4.67 g). The mixture was stirred at ambient temperature for 16 hours and concentrated. The concentrate was partitioned between ethyl acetate and water. The extract was washed with brine and concentrated, and the concentrate was purified by flash chromatography on silica gel with 60% ethyl acetate in hexanes.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Bromo-6-methyl-benzoic acid (4.95 g) and K2CO3 (16.26 g) were suspended in acetone (150 mL). MeI (7.5 mL) was added and the mixture was heated at reflux for 3.5 h. The solid was removed by filtration and the filtrate was concentrated. The residue was taken into EtOAc and washed with saturated NH4Cl, H2O and saturated NaCl. The organic phase was dried over MgSO4, filtered, and concentrated to yield 2-bromo-6-methyl-benzoic acid methyl ester as an orange oil.
Quantity
4.95 g
Type
reactant
Reaction Step One
Name
Quantity
16.26 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-bromo-6-methylbenzoate
Methyl 2-bromo-6-methylbenzoate
Methyl 2-bromo-6-methylbenzoate
Methyl 2-bromo-6-methylbenzoate
Methyl 2-bromo-6-methylbenzoate
Methyl 2-bromo-6-methylbenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.